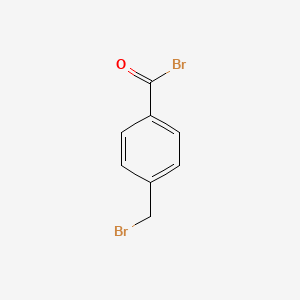

4-Bromomethyl benzoyl bromide

Descripción

Significance as a Versatile Organic Building Block

The primary significance of 4-(bromomethyl)benzoyl bromide lies in its role as a versatile organic building block. The presence of two distinct reactive sites—the acyl bromide and the bromomethyl group—enables sequential or simultaneous reactions. The acyl bromide is a powerful acylating agent, readily reacting with nucleophiles like alcohols and amines to form esters and amides, respectively. Concurrently, the bromomethyl group is an excellent electrophile for alkylation reactions, participating in nucleophilic substitutions with a variety of nucleophiles. This dual functionality makes it a key component in the synthesis of pharmaceuticals, agrochemicals, and functional materials. cymitquimica.comsmolecule.com

Overview of Research Trajectories

Current research involving 4-(bromomethyl)benzoyl bromide and its derivatives is diverse. Key trajectories include its use as an intermediate in the synthesis of pharmaceutical agents, such as antimicrobial and anti-HIV compounds. In materials science, it is employed in polymer chemistry for creating PEGylated polymers and functionalized nanomaterials. smolecule.com Furthermore, its derivatives are being explored as photolabile protecting groups and as cross-linking agents for developing dynamic and healable polymer networks. tue.nlgoogle.com

The synthesis of 4-(bromomethyl)benzoyl bromide itself is typically achieved through the bromination of 4-methylbenzoyl chloride, often using N-bromosuccinimide (NBS) and a radical initiator. An alternative laboratory-scale synthesis involves the reaction of 4-(bromomethyl)benzoic acid with thionyl chloride. prepchem.com

Propiedades

IUPAC Name |

4-(bromomethyl)benzoyl bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUYGJYAPDGKPBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)C(=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405113 | |

| Record name | 4-Bromomethyl benzoyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876-07-3 | |

| Record name | 4-Bromomethyl benzoyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromomethyl benzoyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Role As a Bifunctional Reagent

The bifunctionality of 4-(bromomethyl)benzoyl bromide is its most defining chemical feature. The two bromine atoms, attached to a carbonyl carbon and a benzylic carbon, exhibit different reactivities, allowing for selective and sequential transformations.

The acyl bromide (-C(O)Br) is highly susceptible to nucleophilic acyl substitution. It reacts readily with alcohols, amines, and thiols to introduce the 4-(bromomethyl)benzoyl group into a target molecule.

The benzyl (B1604629) bromide (-CH₂Br) group is reactive towards nucleophilic substitution, proceeding through either an Sₙ1 or Sₙ2 mechanism depending on the conditions. This allows for the attachment of the molecule to a wide range of substrates via the formation of new carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds. This dual reactivity is exploited in the synthesis of complex molecules where both an ester/amide linkage and a benzylic ether/amine linkage are required.

Role As a Protecting Group

While acyl groups like benzoyl (Bz) and fluorenylmethyloxycarbonyl (Fmoc) are common protecting groups for alcohols and amines in organic synthesis, the direct use of 4-(bromomethyl)benzoyl bromide for this purpose is less conventional. tcichemicals.com However, its derivatives play a crucial role in strategies involving photolabile protecting groups. For example, related ortho-nitrobenzyl compounds, such as 3-nitro-4-bromomethyl benzoic acid, are used to create resins for the solid-phase synthesis of peptides. google.com Peptides attached to these resins can be cleaved under photolytic conditions, which avoids the harsh acidic conditions that can damage sensitive molecules. google.com This highlights the utility of the bromomethyl-benzoyl scaffold in advanced protecting group strategies.

Role in the Synthesis of Cross Linked Polymers

The reactive nature of the bromomethyl group makes 4-(bromomethyl)benzoyl bromide and its derivatives valuable in polymer chemistry. They can be used to functionalize polymers or act as cross-linking agents to create robust network structures.

A key application is in the formation of dynamic covalent networks. For instance, a monomer derived from 4-(bromomethyl)benzoic acid, 2-(methacryloyloxy)ethyl 4-(bromomethyl)benzoate (B8499459), can be polymerized to form a linear polymer with pendant benzylic bromide groups. tue.nl This polymer can then be cross-linked by reacting it with a diamine, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), to form a reversible network. tue.nl These materials can exhibit properties like self-healing and stress relaxation. tue.nl Additionally, 4-(bromomethyl)benzoyl bromide is used in the preparation of polymer-bound reagents, such as 4-(benzyloxy)benzyl bromide on a polystyrene resin, which are used in solid-phase synthesis. sigmaaldrich.com

Role in the Preparation of Other Compounds

Direct Synthesis Approaches to 4-Bromomethyl Benzoyl Bromide

The direct synthesis of this compound typically starts from precursors like p-toluic acid or its derivatives. The key transformation is the selective bromination of the benzylic methyl group.

Strategies from Benzoic Acid Derivatives

A primary route to this compound involves a two-step process starting from p-toluic acid (4-methylbenzoic acid). The first step is the conversion of p-toluic acid to its acid chloride, 4-methylbenzoyl chloride. This is commonly achieved by reacting p-toluic acid with a chlorinating agent like thionyl chloride or phosphorus pentachloride. ontosight.aigoogle.comijcea.org

The subsequent and crucial step is the radical bromination of the methyl group of 4-methylbenzoyl chloride. This reaction is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator. ijcea.org This method selectively brominates the benzylic position without affecting the acyl chloride group.

Alternatively, 4-(bromomethyl)benzoic acid serves as a key intermediate which can then be converted to the target acyl bromide. ontosight.ai The synthesis of 4-(bromomethyl)benzoic acid is accomplished by the radical bromination of p-toluic acid using reagents like N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide (BPO) or azoisobutyronitrile (AIBN). ysu.edugoogle.comprepchem.com Another method involves the direct bromination of p-toluic acid with bromine in a high-boiling solvent like nitrobenzene (B124822). tsijournals.com Once 4-(bromomethyl)benzoic acid is obtained, it can be converted to this compound using standard methods for acid bromide formation.

Optimization of Bromination Conditions

The efficiency and selectivity of the benzylic bromination are highly dependent on the reaction conditions. Over-bromination, leading to the formation of dibrominated byproducts, is a common challenge. scientificupdate.com

Key factors for optimization include:

Brominating Agent: N-Bromosuccinimide (NBS) is a widely used reagent as it provides a low, constant concentration of bromine, which helps in preventing side reactions. rsc.org Other agents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) have also been shown to be effective, sometimes increasing the reaction rate. nih.gov

Radical Initiators: The reaction is initiated by radical initiators. Benzoyl peroxide (BPO) and azoisobutyronitrile (AIBN) are common choices. ysu.edugoogle.com Photochemical initiation, using UV light or even household compact fluorescent lamps (CFLs), offers a cleaner alternative by avoiding chemical initiators. google.comorganic-chemistry.orgrsc.org

Solvent: The choice of solvent is critical. While carbon tetrachloride was historically used, its toxicity has led to its replacement with safer alternatives like chlorobenzene (B131634), acetonitrile (B52724), or ethyl acetate (B1210297). ysu.edursc.orggoogle.comorganic-chemistry.org Continuous flow processes using acetonitrile have been developed to avoid hazardous chlorinated solvents. organic-chemistry.org

Temperature: The reaction temperature must be carefully controlled to balance the rate of reaction with the prevention of side reactions and decomposition. Reactions are often run at the reflux temperature of the chosen solvent. ysu.edugoogle.com

Catalysts: Lewis acids, such as zirconium(IV) chloride, have been found to catalyze benzylic bromination with DBDMH under mild conditions, proceeding through a radical generation pathway. nih.gov

| Starting Material | Brominating Agent | Initiator/Catalyst | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| p-Toluic acid | N-Bromosuccinimide | Benzoyl peroxide | Chlorobenzene | Reflux, 1 hr | 4-(Bromomethyl)benzoic acid | 50-60% | ysu.edursc.org |

| p-Toluic acid | N-Bromosuccinimide | Benzoyl peroxide | Benzene (B151609) (dry) | Reflux, 24 hr | α-Bromo-p-toluic acid | Not specified | google.comprepchem.com |

| 4-methyl-benzoyl caprolactam | N-Bromosuccinimide | Peroxybenzoic acid | Carbon tetrachloride | Reflux, 4 hr | 4-bromomethyl benzoyl caprolactam | 82% | ijcea.org |

| 4-methyl benzoic acid | Bromine | None | Nitrobenzene | 180°C, 45 min | 4-(Bromomethyl)benzoic acid | 65% | tsijournals.com |

Synthesis of Positional Isomers and Analogues of Bromomethyl Benzoyl Bromide

The synthetic principles applied to this compound can be extended to its isomers and other halogenated analogs, which are also valuable in various fields.

Preparation of 3-Bromomethyl Benzoyl Bromide

The meta-isomer, 3-bromomethyl benzoyl bromide, is synthesized from corresponding meta-substituted precursors. A common route involves the radical bromination of 3-methylbenzoic acid (m-toluic acid) to form 3-(bromomethyl)benzoic acid, which can then be converted to the acyl bromide. For instance, reacting m-toluic acid with NBS and benzoyl peroxide in dichloromethane (B109758) at reflux yields 3-(bromomethyl)benzoic acid.

Another approach starts with 3-(methyl)benzoyl chloride. The methyl group is brominated, often through a radical pathway, to yield 3-(bromomethyl)benzoyl bromide. smolecule.com The use of specific catalytic systems can enhance regioselectivity. For example, lithium bromide (LiBr) with an oxidant like Selectfluor can generate brominating species that selectively react at the benzylic position. smolecule.com

Synthesis of Related Halogenated Benzoyl Compounds

The methodologies are versatile for creating a variety of halogenated benzoyl compounds.

4-Bromomethyl-3-methoxybenzoic acid esters are prepared by the side-chain bromination of methyl 4-methyl-3-methoxybenzoate. This reaction can be performed using either bromine or NBS, with photochemical initiation (UV light) in solvents like chlorobenzene or ethyl acetate at low temperatures (0 to 5°C) yielding the product in high yields (up to 95%). google.comgoogle.com

3-Nitro-4-bromomethyl benzoic acid is synthesized by the nitration of 4-(bromomethyl)benzoic acid (also referred to as α-bromo-p-toluic acid). google.comprepchem.comsigmaaldrich.com This compound is a useful intermediate for further functionalization. google.comsigmaaldrich.comfishersci.ca

3-Chloro-4-methylbenzoyl chloride is prepared by refluxing 3-chloro-4-methyl benzoic acid with thionyl chloride. prepchem.com This acyl chloride can then undergo further reactions, such as benzylic halogenation.

| Target Compound | Starting Material | Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-(Bromomethyl)benzoic acid | m-Toluic acid | NBS, Benzoyl peroxide | Dichloromethane | Reflux, 2h | 86% | |

| Methyl 4-bromomethyl-3-methoxybenzoate | Methyl 3-methoxy-4-methylbenzoate | N-Bromosuccinimide | Ethyl acetate | UV light, 0-5°C, 4h | 95% | google.com |

| 3-Nitro-4-bromomethyl benzoic acid | α-Bromo-p-toluic acid | Nitric acid | Not specified | -15°C to -20°C | Not specified | google.comprepchem.com |

| 3-Chloro-4-methylbenzoyl chloride | 3-Chloro-4-methyl benzoic acid | Thionyl chloride | None (excess reagent) | Reflux, 2.5h | Not specified | prepchem.com |

Synthesis of this compound Precursors and Intermediates

The efficient synthesis of this compound relies on the availability of high-quality precursors.

4-Methylbenzoyl chloride: This key precursor is conventionally prepared from p-toluic acid by reaction with thionyl chloride. ontosight.aigoogle.comijcea.org The reaction is typically straightforward, often using an excess of thionyl chloride which can be distilled off after the reaction is complete. google.com

4-(Bromomethyl)benzoic acid: As a direct precursor to the target compound, its synthesis is a critical step. The most common method is the free-radical bromination of p-toluic acid. ontosight.ai A typical procedure involves refluxing p-toluic acid with N-bromosuccinimide and a small amount of a radical initiator like benzoyl peroxide in a suitable solvent such as chlorobenzene or benzene. ysu.edugoogle.comprepchem.comrsc.org After the reaction, the product can be isolated and purified by filtration and recrystallization. ysu.edu

The synthesis of these precursors is foundational for the subsequent preparation of this compound and its derivatives, which are pivotal in various synthetic applications.

Preparation of 4-(Bromomethyl)benzoic Acid Derivatives

The synthesis of 4-(bromomethyl)benzoic acid and its derivatives typically starts from 4-methylbenzoic acid (p-toluic acid). A common method involves the radical bromination of the methyl group.

One documented procedure involves heating a suspension of 4-methyl benzoic acid in nitrobenzene at 180°C, to which bromine is added over a period of 45 minutes. tsijournals.com After cooling and dilution with hexane, the product, 4-(bromomethyl)benzoic acid, precipitates and can be further purified by crystallization from ethanol, affording a yield of 65%. tsijournals.com This versatile intermediate can then be converted into various derivatives. ontosight.ai For instance, esterification of 4-(bromomethyl) benzoic acid with methanol (B129727) in the presence of a catalytic amount of concentrated sulfuric acid yields methyl 4-(bromomethyl)benzoate (B8499459). tsijournals.com This reaction proceeds by refluxing the mixture, followed by neutralization and extraction to give the final product in a 50% yield. tsijournals.com

These derivatives are valuable in further synthetic applications, such as the preparation of selective butyrylcholinesterase (BChE) inhibitors or ligands for supramolecular chemistry. researchgate.netrsc.org For example, 4-(bromomethyl)benzoic acid or its derivatives can be reacted with various amines, phenols, or thiophenols to construct a diverse library of compounds. researchgate.net

| Starting Material | Reagents | Product | Yield | Reference |

| 4-Methyl benzoic acid | Bromine, Nitrobenzene | 4-(Bromomethyl) benzoic acid | 65% | tsijournals.com |

| 4-(Bromomethyl) benzoic acid | Methanol, Conc. H₂SO₄ | Methyl 4-(bromomethyl)benzoate | 50% | tsijournals.com |

Routes to 4-Bromomethylbenzoyl Chloride

4-Bromomethylbenzoyl chloride is a key bifunctional reagent, and its synthesis can be achieved through several routes. A primary method involves the conversion of the carboxylic acid group of a benzoic acid precursor into an acyl chloride.

Alternatively, 4-bromomethylbenzoyl chloride can be synthesized directly from 4-bromomethylbenzoic acid by reacting it with a chlorinating agent like thionyl chloride. chemicalbook.comechemi.com This acylation reaction specifically targets the carboxylic acid moiety, leaving the bromomethyl group intact. echemi.com

| Starting Material | Reagents | Product | Yield | Reference |

| p-Toluic acid | 1. Bromine, CCl₄, Light2. Thionyl chloride | 4-Bromomethylbenzoyl chloride | 68% | rsc.org |

| 4-Bromomethylbenzoic acid | Thionyl chloride | 4-Bromomethylbenzoyl chloride | N/A | chemicalbook.comechemi.com |

Comparative Analysis of Synthetic Pathways and Yields

The synthesis of this compound and related compounds can be approached through different strategies, each with its own efficiency and selectivity considerations. The choice of pathway often depends on the availability of starting materials, desired purity, and scalability.

For related structures, such as methyl 4-bromomethyl-3-methoxy-benzoate, side-chain bromination using N-bromosuccinimide (NBS) in solvents like ethyl acetate or chlorobenzene has been shown to produce yields as high as 90-95%. google.com Similarly, the preparation of 4-bromobenzoyl chloride (lacking the bromomethyl group) from p-bromobenzoic acid and phosphorus pentachloride can achieve a 92% yield. prepchem.com These examples show that high efficiencies are attainable, though they apply to slightly different, yet related, molecular structures. The choice of brominating agent (e.g., Br₂ vs. NBS) and reaction conditions plays a critical role in maximizing yield. ecust.edu.cnmasterorganicchemistry.com

Selectivity is a paramount concern in the synthesis of bifunctional molecules like this compound. The key challenge lies in selectively reacting one functional group while leaving others untouched.

The primary selectivity issue in the synthesis of the 4-(bromomethyl)phenyl backbone is achieving benzylic monobromination without inducing bromination on the aromatic ring or causing polybromination of the methyl group. gla.ac.uk Benzylic C-H bonds are weaker than aromatic C-H bonds, allowing for selective radical substitution at the benzylic position under the right conditions (e.g., using NBS with a radical initiator like light or AIBN). masterorganicchemistry.comgla.ac.uk Using elemental bromine (Br₂) without a radical initiator but with a Lewis acid catalyst would instead favor electrophilic aromatic substitution on the ring. gla.ac.uk

To avoid the formation of dibromo- and polybromo- byproducts, which can be difficult to separate, a two-step procedure can be employed. ecust.edu.cn This involves over-bromination of the methyl group with an excess of NBS, followed by a selective debromination of the dibromo product back to the desired monobromide using reagents like diethyl phosphite (B83602) and a non-nucleophilic base. ecust.edu.cn This method provides a route to high-purity benzylic monobromides. ecust.edu.cn

In systems containing multiple reactive sites, such as in the synthesis of complex thiamin derivatives, the reaction pathway can be highly sensitive to the substrate and conditions, leading to competition between desired reactions and side reactions like halide elimination. scholaris.ca The presence of different functional groups, such as the benzoyl and bromomethyl moieties, allows for sequential reactions. For instance, the benzoyl group can first be used for acylation, followed by a nucleophilic substitution at the bromomethyl position, demonstrating the synthetic utility derived from the molecule's controlled reactivity. khanacademy.org

Nucleophilic Substitution Reactions at the Bromomethyl Moiety

The benzylic bromide at the bromomethyl position is highly reactive towards a variety of nucleophiles. This reactivity is characteristic of Sₙ2 reactions, where a nucleophile displaces the bromide ion.

Formation of Alcohols and Ethers

The bromomethyl group can be converted to a hydroxyl group or an ether linkage through nucleophilic substitution. Hydrolysis, the reaction with water, yields 4-(hydroxymethyl)benzoyl bromide, which can subsequently hydrolyze at the acyl bromide site.

A more common transformation is the synthesis of ethers via the Williamson ether synthesis. organic-chemistry.org In this reaction, an alcohol is first deprotonated by a base (e.g., sodium hydride) to form a more nucleophilic alkoxide ion. The alkoxide then attacks the electrophilic carbon of the bromomethyl group, displacing the bromide and forming an ether. organic-chemistry.org This method is effective for producing a wide range of benzyl (B1604629) ethers. To facilitate the reaction, especially with less reactive alcohols, a phase-transfer catalyst like 18-crown-6 (B118740) may be employed alongside a base such as potassium carbonate. rsc.org

Table 1: Examples of Alcohol and Ether Formation

| Nucleophile | Reagents | Product |

|---|---|---|

| Water (H₂O) | - | 4-(Hydroxymethyl)benzoyl bromide |

| Alcohol (R-OH) | Base (e.g., NaH, K₂CO₃) | 4-(Alkoxymethyl)benzoyl bromide |

Synthesis of Amines and Amides

The reaction of the bromomethyl group with ammonia (B1221849), primary amines, or secondary amines provides a direct route to the corresponding substituted benzylamines. nih.gov However, direct alkylation of ammonia can lead to mixtures of primary, secondary, and tertiary amines due to the increasing nucleophilicity of the products.

To achieve a more controlled synthesis of primary amines, specific methods are often employed.

Gabriel Synthesis : This method involves using the potassium salt of phthalimide (B116566) as a nucleophile. The phthalimide anion displaces the bromide, and subsequent hydrolysis or hydrazinolysis of the N-alkylated phthalimide intermediate yields the primary amine.

Azide (B81097) Synthesis : An alternative route is the reaction with sodium azide to form an alkyl azide. The azide group is not nucleophilic, preventing overalkylation. The resulting azide is then reduced to the primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄).

While the bromomethyl group reacts to form amines, the acyl bromide functionality can react with amines to form amides. smolecule.com This dual reactivity allows for sequential reactions where an amide is formed first, followed by a nucleophilic substitution at the bromomethyl position.

Table 2: Synthesis of Amine Derivatives

| Nucleophile | Reagents | Product Type |

|---|---|---|

| Ammonia (NH₃) | - | Primary/Secondary/Tertiary Amine Mixture |

| Primary Amine (R-NH₂) | - | Secondary Amine |

| Secondary Amine (R₂NH) | - | Tertiary Amine |

| Potassium Phthalimide | 1. Toluene (B28343), reflux; 2. H₂N-NH₂ | Primary Amine |

| Sodium Azide (NaN₃) | 1. DMF; 2. LiAlH₄, H₂O | Primary Amine |

Thiol and Sulfide (B99878) Derivatizations

Thiols (R-SH) and their conjugate bases, thiolates (R-S⁻), are excellent nucleophiles and react readily with the bromomethyl group to form thioethers, also known as sulfides. The sulfur atom's high nucleophilicity ensures an efficient Sₙ2 displacement of the bromide. nih.govrsc.org This reaction is a reliable method for introducing a sulfur linkage into the molecule. The reaction of thiophenol with similar bromomethylated compounds proceeds smoothly to yield the corresponding phenyl sulfide. manac-inc.co.jp

The resulting sulfide products are themselves valuable synthetic intermediates. nih.govrsc.org For instance, benzyl(styryl)sulfides have been synthesized in one-pot procedures involving the reaction of potassium thioacetate (B1230152) with a benzyl bromide and a vinyl halide. conicet.gov.ar

Table 3: Thiol and Sulfide Derivatization Reactions

| Nucleophile | Reagents | Product |

|---|---|---|

| Thiol (R-SH) | Base (e.g., NaH) | 4-((Alkylthio)methyl)benzoyl bromide |

| Thiophenol (Ph-SH) | Base (e.g., K₂CO₃) | 4-((Phenylthio)methyl)benzoyl bromide |

| Potassium Thioacetate | Base | 4-((Acetylthio)methyl)benzoyl bromide |

Quaternization Reactions and Ammonium Salt Formation

The reaction of the bromomethyl group with a tertiary amine results in the formation of a quaternary ammonium salt. wikipedia.org This classic Sₙ2 reaction, known as the Menshutkin reaction, is a standard method for preparing these salts. wikipedia.org Benzyl bromides are highly effective alkylating agents in these reactions. rsc.orgsciensage.info

The resulting quaternary ammonium salts, particularly those with long alkyl chains on the amine, can function as cationic surfactants. The kinetics of the quaternization of poly(4-vinyl pyridine) with benzyl bromide have been studied, showing that the reaction is influenced by steric effects. rsc.org

Phosphonium (B103445) Ylide Generation

The creation of a phosphonium ylide from this compound is a two-step process that is fundamental to the Wittig reaction. rsc.orgnih.govlibretexts.org

Phosphonium Salt Formation : The first step is a nucleophilic attack by a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), on the electrophilic carbon of the bromomethyl group. This Sₙ2 reaction displaces the bromide and forms a stable phosphonium salt, specifically [4-(bromocarbonyl)benzyl]triphenylphosphonium bromide. rsc.orgresearchgate.net

Ylide Generation : The carbon-hydrogen bonds on the carbon adjacent to the positively charged phosphorus atom are acidic. Treatment of the phosphonium salt with a strong base, such as n-butyllithium or sodium hydroxide, removes a proton to generate a phosphonium ylide. rsc.org This ylide is a resonance-stabilized carbanion and a key intermediate in organic synthesis.

The generated ylide is not typically isolated but is used in situ for the Wittig reaction, where it reacts with an aldehyde or ketone to form an alkene, a transformation highly valued for its reliability and stereochemical control. rsc.orglibretexts.org

Reactions Involving the Acyl Bromide Functionality

The acyl bromide group is a highly reactive electrophile and readily undergoes nucleophilic acyl substitution. This allows for the introduction of the 4-(bromomethyl)benzoyl group into various molecules. The reactivity can be influenced by the solvent; polar aprotic solvents like DMF can stabilize the tetrahedral intermediate and enhance reaction rates. smolecule.com

Key reactions include:

Hydrolysis : Reaction with water leads to the formation of the corresponding carboxylic acid, 4-(bromomethyl)benzoic acid.

Esterification : Alcohols react with the acyl bromide to form esters. smolecule.com

Amidation : Ammonia, primary amines, and secondary amines react to form primary, secondary, and tertiary amides, respectively. This is a very common and efficient method for creating amide bonds. smolecule.com

These reactions showcase the utility of the acyl bromide moiety as a powerful acylating agent, which, in combination with the reactivity of the bromomethyl group, makes this compound a valuable bifunctional building block.

Table 4: Reactions at the Acyl Bromide Functionality

| Nucleophile | Product Class |

|---|---|

| Water (H₂O) | Carboxylic Acid |

| Alcohol (R-OH) | Ester |

| Ammonia (NH₃) | Primary Amide |

| Primary Amine (R-NH₂) | Secondary Amide |

| Secondary Amine (R₂NH) | Tertiary Amide |

Esterification Reactions

The acyl bromide functional group of this compound readily undergoes esterification when treated with alcohols. This reaction proceeds through a nucleophilic acyl substitution mechanism, where the alcohol's oxygen atom attacks the electrophilic carbonyl carbon. The high reactivity of the acyl bromide typically allows these reactions to occur under mild conditions, often without the need for a catalyst. For instance, it can be used to prepare esters like α-methoxy-ω-4-(bromomethyl) benzoic acid ester-poly(ethylene glycol) 2000. sigmaaldrich.com The analogous compound, 4-(bromomethyl)benzoic acid, also readily forms esters; for example, it reacts with benzyl alcohol in chlorobenzene to produce benzyl 4-(bromomethyl)benzoate with yields as high as 95%.

Table 1: Examples of Esterification and Amidation Reactions

| Reactant | Reagent | Product Type | Reference |

|---|---|---|---|

| This compound | Poly(ethylene glycol) | Ester | sigmaaldrich.com |

| 4-(Bromomethyl)benzoic acid | Benzyl alcohol | Ester | |

| 4-Bromomethyl benzoyl chloride | Dimethylamine (B145610), Triethylamine (B128534) | Amide | rsc.org |

| 4-Methylbenzoyl chloride | Caprolactam | Amide | ijcea.org |

This table is illustrative and combines data from the target molecule and its close analogues to demonstrate typical reactivity.

Amidation Reactions

Similar to esterification, amidation occurs when this compound reacts with primary or secondary amines. The reaction is generally rapid and high-yielding due to the electrophilicity of the acyl bromide. This transformation is crucial in the synthesis of various compounds, including precursors for pharmaceuticals. For example, this compound is used to prepare 4-(bromomethyl)-N-[(S)-3-ethyl-3-hydroxy-1-phenylpentan-2-yl]benzamide. sigmaaldrich.com In a related reaction, 4-(bromomethyl)benzoyl chloride was reacted with dimethylamine in the presence of triethylamine to form the corresponding N,N-dimethylbenzamide derivative. rsc.org Another example involves the synthesis of 4-bromomethyl benzoyl caprolactam from 4-methyl-benzoic acid, which first reacts with thionyl chloride and then caprolactam, followed by bromination. ijcea.org

Reduction of the Carbonyl Group

The reduction of the carbonyl group in this compound to an alcohol presents a challenge due to the presence of the reducible benzylic bromide. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing acyl halides, but they will also readily reduce the benzylic bromide. libretexts.org

Selective reduction is difficult, but studies on analogous compounds provide insight. For example, with methyl 4-(bromomethyl)benzoate, a related ester, different products can be obtained by carefully choosing the reducing agent system. escholarship.org A binary hydride system of dichloroindium hydride (HInCl₂) and diisobutylaluminum hydride (DIBAL-H) can achieve tandem reductions. escholarship.org While sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters or acyl halides, its reactivity can be modified. libretexts.orgsciforum.net For the selective reduction of the carbonyl group while preserving the benzylic bromide, a milder or more sterically hindered reducing agent would likely be required, though specific examples for this compound are not prevalent in the reviewed literature.

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

The benzene ring of this compound can undergo electrophilic aromatic substitution, although the ring is significantly deactivated by its substituents.

Regioselectivity Influences of Substituents

The regiochemical outcome of electrophilic aromatic substitution is dictated by the directing effects of the two substituents: the -COBr group and the -CH₂Br group.

Benzoyl bromide group (-COBr): This is a powerful electron-withdrawing and deactivating group. It directs incoming electrophiles to the meta position (C3 and C5).

Bromomethyl group (-CH₂Br): This group is weakly deactivating due to the inductive effect of the bromine atom. It acts as an ortho, para director. Since the para position is already occupied, it directs incoming electrophiles to the ortho position (C3 and C5).

In this case, the directing effects of both groups are synergistic. Both the meta-directing acyl bromide and the ortho-directing bromomethyl group guide the incoming electrophile to the same positions: C3 and C5. Therefore, electrophilic substitution on this compound is expected to occur regioselectively at the positions meta to the carbonyl group.

Bromination and Other Halogenation Reactions

Further halogenation of the aromatic ring of this compound, such as bromination, would require harsh conditions due to the deactivating nature of the existing substituents. The reaction would typically necessitate a Lewis acid catalyst, like FeBr₃, to polarize the bromine molecule and generate a sufficiently strong electrophile. The substitution would occur at the C3 or C5 position, as dictated by the regioselectivity discussed above.

While direct ring bromination of this compound is not commonly documented, related reactions on similar substrates illustrate the principle. For example, the bromination of alkyl-substituted aromatic hydrocarbons can be achieved selectively on the ring using molecular bromine adsorbed on alumina. researchgate.net The synthesis of 3-nitro-4-bromomethyl benzoic acid is achieved by nitrating 4-bromo-p-toluic acid, demonstrating that electrophilic substitution on a deactivated ring is possible. google.com

Cross-Coupling Reactions Utilizing this compound and Analogues

The two carbon-bromine bonds in this compound offer potential sites for cross-coupling reactions, a powerful class of reactions for forming carbon-carbon bonds. The benzylic bromide is particularly amenable to such transformations.

Suzuki-Miyaura coupling reactions, which typically couple organoboron compounds with organic halides, have been successfully applied to benzylic bromides. nih.govnih.gov These reactions are catalyzed by palladium complexes and allow for the formation of diarylmethane structures. nih.gov For instance, protocols have been developed for the Suzuki coupling of benzylic bromides with arylboronic acids using catalysts like Pd(OAc)₂ with ligands such as JohnPhos. nih.gov Similarly, nickel-catalyzed Suzuki-Miyaura couplings have been reported for benzylic bromides, expanding the scope of accessible structures. thieme-connect.com

The Heck reaction, which couples aryl or vinyl halides with alkenes, is another palladium-catalyzed transformation. organic-chemistry.orgwikipedia.org While typically applied to sp²-hybridized carbons, variations of the Heck reaction can involve different coupling partners. acs.orgbeilstein-journals.org

The benzylic bromide of analogues can also participate in other coupling reactions. For example, rhodium-catalyzed homo-coupling of methyl 4-(bromomethyl)benzoate has been observed in the presence of a Grignard reagent, leading to dibenzyl products. beilstein-journals.org Furthermore, palladium-catalyzed sp-sp³ cross-coupling of various benzyl bromides with lithium acetylides proceeds rapidly at room temperature, demonstrating high functional group tolerance. rsc.org

Table 2: Examples of Cross-Coupling Reactions with Benzyl Bromide Analogues

| Coupling Reaction | Substrate Type | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Heteroaryl benzylic bromide | Arylboronic acid | Pd(OAc)₂, JohnPhos | Arylated heterocycle | nih.gov |

| Suzuki-Miyaura | Benzyl halide | Potassium aryltrifluoroborate | Palladium catalyst | Diaryl methane | nih.gov |

| Suzuki-Miyaura | Secondary benzyl bromide | Arylboronic ester | NiBr₂·DME, Chiral Ligand | Chiral diaryl methane | thieme-connect.com |

| Homo-coupling | Methyl 4-(bromomethyl)benzoate | Grignard reagent | RhCl(PPh₃)₃ | Dibenzyl derivative | beilstein-journals.org |

Palladium-Catalyzed Coupling Reactions

The differential reactivity of the C(sp²)–Br bond (aromatic) and the C(sp³)–Br bond (benzylic) in molecules analogous to this compound allows for selective palladium-catalyzed coupling reactions. For instance, studies on 1-bromo-4-(chloromethyl)benzene, a related dihalogenated compound, have demonstrated that highly selective C(sp²)–C(sp²) cross-coupling with arylboronic acids can be achieved. This selectivity is accomplished using a palladium acetate (Pd(OAc)₂) catalyst with a phosphine ligand like PCy₃·HBF₄. nih.gov This suggests that under similar conditions, the aryl bromide portion of this compound could selectively couple with an arylboronic acid, leaving the bromomethyl group intact for subsequent transformations.

The Suzuki-Miyaura coupling, a prominent palladium-catalyzed reaction, is widely used for creating biaryl compounds. Research has shown that arylboronic acids react efficiently with aryl halides in the presence of a palladium catalyst. researchgate.netsci-hub.se For example, the coupling of 3-bromochromones with arylboronic acids proceeds effectively. researchgate.net This methodology could be extended to this compound, where the aryl bromide would be the reactive site for coupling with various organoboron reagents. A proposed mechanism for such a reaction involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

A three-component coupling reaction involving benzyl bromides, benzynes, and 1,1-bis[(pinacolato)boryl]methane has also been developed. mdpi.com This reaction, catalyzed by palladium, proceeds via the oxidative addition of the benzylic bromide to Pd(0), followed by insertion of benzyne, transmetalation, and reductive elimination. mdpi.com This highlights the reactivity of the benzylic halide in palladium-catalyzed processes.

Interactive Table:

Organometallic Coupling Approaches

Beyond palladium-catalyzed reactions, other organometallic coupling approaches can be utilized to transform this compound. Gilman reagents (lithium dialkylcuprates) are known to couple with organohalides, including aryl and benzyl halides, to form new carbon-carbon bonds. libretexts.org This presents a potential route for introducing alkyl or other organic fragments at either the aryl or benzylic position of this compound.

The Corey-House synthesis, which employs Gilman reagents, is a classic method for forming alkanes from alkyl halides. libretexts.org This reaction proceeds through the formation of a lithium dialkylcopper reagent, which then reacts with an organohalide. libretexts.org Given the dual reactivity of this compound, careful control of reaction conditions would be necessary to achieve selective coupling.

Furthermore, organozinc reagents are valuable in cross-coupling reactions. For example, allylic zinc reagents can be prepared and subsequently reacted with acid chlorides to form β,γ-unsaturated ketones. uni-muenchen.de This suggests that the benzoyl bromide moiety of this compound could potentially react with organozinc compounds.

Iron-catalyzed cross-coupling reactions have also emerged as a powerful synthetic tool. These reactions can tolerate a variety of functional groups. nih.gov For instance, iron can catalyze the coupling of alkyl bromides with alkenes. nih.gov This methodology could potentially be applied to the benzylic bromide of this compound.

Redox Chemistry and Electrochemistry of this compound and Analogues

The electrochemical behavior of this compound and its analogues provides insight into its redox properties and the potential for electrochemically-driven transformations.

Electrochemical Reduction Studies

Electrochemical studies on compounds structurally related to this compound, such as 4-(bromomethyl)-2H-chromen-2-ones, have been conducted to understand the reduction mechanism of the carbon-bromine bond. psu.eduresearchgate.net Cyclic voltammetry of these compounds reveals irreversible reduction peaks corresponding to the cleavage of the C-Br bond. researchgate.net

Controlled-potential electrolysis of these analogues at carbon cathodes in dimethylformamide (DMF) has shown that the reduction is a one-electron process. psu.eduresearchgate.net This leads to the formation of a radical intermediate. The subsequent fate of this radical determines the final product distribution, which typically includes both a monomeric product (from hydrogen atom abstraction) and a dimeric product (from radical-radical coupling). psu.eduresearchgate.net For example, the electrolysis of 4-(bromomethyl)-7-methyl-2H-chromen-2-one yielded 4,7-dimethyl-2H-chromen-2-one and the corresponding ethane-bridged dimer. psu.edu

The coulometric 'n' value (the number of electrons transferred per molecule) for the reduction of these benzylic bromides is consistently found to be approximately one, supporting the formation of a radical intermediate rather than a two-electron reduction to a carbanion. psu.edu

Interactive Table:

Generation and Reactivity of Radical Anions

The initial step in the electrochemical reduction of benzylic bromides like this compound is the addition of an electron to form a radical anion. psu.edu This radical anion is generally unstable and rapidly undergoes cleavage of the carbon-bromine bond to generate a benzyl-type radical and a bromide ion. psu.edu The rate of this cleavage can be very fast. For some systems, this process can occur in a concerted fashion with electron transfer, or as a very rapid sequential step. psu.edu

The resulting benzyl radical can then undergo several possible reactions. It can abstract a hydrogen atom from the solvent or a supporting electrolyte to form the corresponding methyl-substituted aromatic compound. psu.eduresearchgate.net Alternatively, two radicals can couple to form a dimer. The relative yields of these products depend on factors such as the concentration of the starting material and the nature of the reaction medium. psu.edu

The generation of radical anions can also be achieved through photochemical methods. For example, photocatalysts can be used to generate a radical anion which then transfers an electron to a benzylic bromide, initiating the dehalogenation process. researchgate.net This highlights an alternative, non-electrochemical method for generating the key radical intermediates from this compound. The reactivity of these radicals is a central theme in free radical chemistry, with applications in various synthetic transformations. acs.orgbbhegdecollege.com

Elucidation of Nucleophilic Substitution Mechanisms

The presence of a benzylic bromide and an acyl bromide in this compound allows for selective nucleophilic attack, the pathway of which is influenced by several factors.

SN1 vs. SN2 Pathways

The nucleophilic substitution at the benzylic carbon of this compound can proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism. The benzylic position can stabilize a carbocation intermediate, a key feature of the SN1 pathway. spcmc.ac.inkhanacademy.org Conversely, as a primary benzylic halide, it is also susceptible to a concerted SN2 attack. savemyexams.comlibretexts.org

The choice between these pathways is dictated by the reaction conditions, particularly the nature of the nucleophile and the solvent. Strong nucleophiles favor the SN2 mechanism, where the nucleophile directly attacks the electrophilic carbon, leading to an inversion of stereochemistry if the carbon is chiral. khanacademy.orglibretexts.org In contrast, weak nucleophiles and conditions that promote the formation of a carbocation intermediate, such as the presence of a polar protic solvent, favor the SN1 pathway. khanacademy.orglibretexts.org The stability of the resulting benzylic carbocation, enhanced by resonance with the benzene ring, makes the SN1 route a viable option. spcmc.ac.inkhanacademy.org

The reactivity of the benzylic bromide in this compound is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the benzoyl bromide group itself, can destabilize the carbocation intermediate, thereby disfavoring the SN1 pathway and promoting the SN2 mechanism. spcmc.ac.in

Role of Solvent Effects

The solvent plays a crucial role in directing the nucleophilic substitution pathway. Polar protic solvents, such as water and alcohols, are effective at solvating both the leaving group (bromide ion) and the carbocation intermediate, thereby stabilizing the transition state of the SN1 reaction. khanacademy.orglibretexts.org This stabilization lowers the activation energy for the ionization step, making the SN1 mechanism more favorable.

In contrast, polar aprotic solvents, like dimethylformamide (DMF) and acetonitrile, are less effective at solvating anions but can solvate cations well. libretexts.org This property enhances the nucleophilicity of anionic nucleophiles, promoting the SN2 pathway. libretexts.orglibretexts.org For instance, in the reaction of 3-(bromomethyl)benzoyl bromide with amines, the use of DMF was found to increase the nucleophilicity of primary amines compared to dichloromethane. smolecule.com Studies on similar benzylic systems have shown that the choice of solvent can selectively lead to different products, highlighting the profound influence of the solvent on the reaction outcome. researchgate.net

The following table summarizes the general influence of nucleophile strength and solvent type on the preferred nucleophilic substitution pathway for benzylic halides like this compound.

| Nucleophile Strength | Solvent Type | Predominant Pathway |

| Strong | Polar Aprotic | SN2 |

| Weak | Polar Protic | SN1 |

| Strong | Polar Protic | Competition between SN1 and SN2 |

| Weak | Polar Aprotic | Slow SN2 |

Mechanisms of Cross-Coupling Reactions

This compound can participate in various transition-metal-catalyzed cross-coupling reactions, which are fundamental processes in modern organic synthesis for the formation of carbon-carbon bonds. The general mechanism for these reactions, particularly those catalyzed by palladium, involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition Processes

The initial and often rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the organic halide to the low-valent metal center, typically Pd(0). libretexts.orgnumberanalytics.com In the case of this compound, either the C(sp³)–Br bond of the bromomethyl group or the C(sp²)–Br bond of the benzoyl bromide can undergo oxidative addition. The reactivity of these bonds can differ, allowing for selective coupling. For instance, in Suzuki-Miyaura couplings, bromomethyl groups generally exhibit higher rates of oxidative addition to Pd(0) catalysts compared to their chloromethyl counterparts due to the better leaving group ability of bromide.

Kinetic studies on related systems have shown that the rate of oxidative addition can be influenced by the electronic properties of the substrate. bris.ac.uk Electron-withdrawing groups on the aromatic ring can accelerate this step. However, in some cases, particularly with highly reactive electrophiles like benzyl bromides, oxidative addition may not be the turnover-limiting step. nih.govacs.org

Transmetalation and Reductive Elimination Pathways

Following oxidative addition, the resulting organopalladium(II) intermediate undergoes transmetalation with an organometallic reagent (e.g., an organoboron compound in Suzuki-Miyaura coupling or an organozinc compound in Negishi coupling). libretexts.orgdtu.dk This step involves the transfer of an organic group from the main group metal to the palladium center, forming a diorganopalladium(II) complex. dtu.dk The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium center couple and are eliminated to form the new carbon-carbon bond, regenerating the Pd(0) catalyst. libretexts.orgnumberanalytics.com

DFT (Density Functional Theory) studies on the cross-coupling of a related benzyl bromide, methyl 4-(bromomethyl)benzoate, with a palladium(I) complex suggested that the reaction proceeds through a stepwise oxidative addition involving a Pd(II) intermediate, followed by reductive elimination from a Pd(III) intermediate to form the C-C bond. chinesechemsoc.org The reductive elimination step was found to be the highest energy barrier in the calculated reaction profile. chinesechemsoc.org

Catalyst Design and Turnover Limiting Steps

The efficiency and selectivity of cross-coupling reactions are highly dependent on the design of the catalyst, particularly the ligands coordinated to the metal center. Ligands can influence the electronic and steric properties of the catalyst, thereby affecting the rates of the individual steps in the catalytic cycle. numberanalytics.com For example, the choice of phosphine ligands can impact the rate and selectivity of Suzuki-Miyaura couplings. acs.org

The following table outlines the general steps in a palladium-catalyzed cross-coupling reaction.

| Step | Description |

| Oxidative Addition | The organic halide adds to the Pd(0) catalyst, forming a Pd(II) intermediate. |

| Transmetalation | An organic group is transferred from an organometallic reagent to the Pd(II) center. |

| Reductive Elimination | The two organic groups on the Pd(II) center couple, forming the product and regenerating the Pd(0) catalyst. |

Radical Reaction Mechanisms

Free Radical Bromination Pathways

The introduction of a bromine atom at the benzylic position of a toluene derivative, such as in the formation of this compound, often proceeds through a free-radical chain mechanism. byjus.com This type of reaction is typically initiated by the presence of a radical initiator, like peroxide, and heat or UV light. byjus.comkhanacademy.org The generally accepted mechanism for this process, known as the Wohl-Ziegler reaction, involves the generation of bromine radicals. scientificupdate.com

The process unfolds in three key stages:

Initiation: The reaction begins with the homolytic cleavage of the initiator, which then facilitates the formation of a bromine radical (Br•) from a bromine source like N-bromosuccinimide (NBS). byjus.comscientificupdate.com

Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of the starting toluene derivative. This step is favored at the benzylic position due to the lower bond dissociation energy of the benzylic C-H bond (approximately 88 kcal/mol) compared to a typical alkyl C-H bond (around 98 kcal/mol). libretexts.org This abstraction results in the formation of a resonance-stabilized benzyl radical and hydrogen bromide (HBr). khanacademy.orglibretexts.org The newly formed benzyl radical then reacts with a bromine source (like Br2, which can be generated from the reaction of NBS with HBr) to yield the brominated product and another bromine radical, which continues the chain reaction. byjus.comlibretexts.org

Termination: The chain reaction concludes when radicals combine with each other in various ways, such as two bromine radicals forming a bromine molecule, or a bromine radical and a benzyl radical combining. byjus.com

The stability of the benzylic radical intermediate is a crucial factor driving the selectivity of this reaction. khanacademy.orglibretexts.org The unpaired electron in the benzylic radical can be delocalized over the adjacent aromatic ring through resonance, which significantly stabilizes this intermediate. libretexts.org

In some systems, such as the bromination of substituted toluenes using an aqueous solution of hydrogen peroxide and hydrogen bromide illuminated by an incandescent light bulb, bromine radicals can be generated without the need for metal ions or organic solvents. researchgate.net This method provides a "haloperoxidase-like" system for benzylic bromination. researchgate.net

| Reaction Stage | Description |

| Initiation | Formation of bromine radicals, often facilitated by an initiator and heat/light. byjus.comscientificupdate.com |

| Propagation | Abstraction of a benzylic hydrogen by a bromine radical to form a stabilized benzyl radical, which then reacts to form the product and a new bromine radical. byjus.comkhanacademy.orglibretexts.org |

| Termination | Combination of radicals to end the chain reaction. byjus.com |

Electrogenerated Radical Intermediates

While free radical bromination is a common pathway, radical intermediates involving this compound and related structures can also be generated through electrochemical methods. These methods can lead to unique reaction pathways and products.

For instance, studies on the cross-coupling reactions of mononuclear palladium(I) aryl complexes with benzylic halides, including methyl 4-(bromomethyl)benzoate, have shed light on the formation of radical intermediates. chinesechemsoc.org In these reactions, an inner-sphere single-electron transfer process is proposed to initiate the reaction. chinesechemsoc.org This leads to the formation of a benzylic radical which can then coordinate to the metal center. chinesechemsoc.org

Radical trapping experiments using agents like TEMPO and DMPO have been employed to detect the presence of these transient radical species. chinesechemsoc.org Density Functional Theory (DFT) calculations have further supported these mechanistic proposals, indicating that the reaction proceeds through a Pd(III) intermediate formed from the coordination of the benzylic radical to a Pd(II) species. chinesechemsoc.org The subsequent reductive elimination from this Pd(III) intermediate results in the formation of the C-C bond. chinesechemsoc.org

In other research, tungsten(VI) complexes under blue light irradiation have been shown to catalyze the homocoupling of benzyl bromide derivatives, such as ethyl 4-(bromomethyl)benzoate. This process also proceeds via the generation of benzyl radical intermediates.

Mechanistic Aspects of Derivatization Reactions

Derivatization reactions involving this compound are crucial for its application in organic synthesis, allowing for the introduction of the 4-(bromomethyl)benzoyl group onto various nucleophiles. The reactivity of this compound is characterized by its two electrophilic sites: the acyl bromide and the benzylic bromide.

Probing Reaction Intermediates

Understanding the intermediates formed during derivatization reactions is key to elucidating the reaction mechanism. Various analytical techniques are employed to detect and characterize these transient species.

In the study of palladium-catalyzed cross-coupling reactions, intermediates such as Pd(III) species have been proposed and investigated using computational methods like DFT. chinesechemsoc.org These calculations can provide insights into the geometry and energy of transition states and intermediates along the reaction pathway. chinesechemsoc.org

Spectroscopic methods are also invaluable for probing reaction intermediates. For example, in the synthesis of a peroxy-caged luciferin (B1168401) (PCL-1) probe, HPLC and NMR analyses were used to identify and characterize reaction products and intermediates. nih.gov

In some cases, the derivatization reaction itself is used as a tool to probe for the presence of specific functional groups. For instance, the reaction of protonated analytes with an aminoborane (B14716983) reagent was used to selectively identify compounds containing an amido functionality. acs.org The mechanism involves proton transfer followed by the addition of the amide to the boron center, leading to a derivatized analyte with a characteristic mass shift. acs.org

The study of the reaction of bis(bromomethyl)quinoxaline N-oxides with amines highlights the complexity of reaction mechanisms and the importance of substituent effects in determining the course of the reaction. acs.org Such studies contribute to a deeper understanding of the factors that govern the reactivity and selectivity of derivatization reactions.

Building Blocks for Complex Molecular Architectures

The dual reactivity of this compound makes it an excellent starting material for constructing intricate molecular frameworks.

Synthesis of Polyfunctionalized Aromatic Compounds

The distinct reactivity of the acyl bromide and benzyl bromide moieties in this compound allows for the stepwise introduction of different functional groups onto an aromatic ring. The acyl bromide is highly electrophilic and readily reacts with nucleophiles like alcohols and amines, while the benzyl bromide is susceptible to nucleophilic substitution, for instance, by thiolates or carbanions. This differential reactivity is crucial for the controlled synthesis of polyfunctionalized aromatic compounds.

For example, the acyl bromide can first be converted to an ester or amide, and subsequently, the benzyl bromide can be displaced by another nucleophile. This sequential functionalization is a powerful strategy for creating molecules with precisely arranged functionalities, which are important intermediates in the synthesis of pharmaceuticals and functional materials. The synthesis of various polyfunctionalized aromatic compounds often involves the strategic use of protecting groups and the careful selection of reaction conditions to control the reactivity of each functional group. libretexts.org

Macrocyclization Strategies

Macrocycles, large ring structures, are of significant interest in fields such as host-guest chemistry and drug discovery. This compound can serve as a key component in macrocyclization reactions. High-dilution conditions are often employed in these syntheses to favor intramolecular cyclization over intermolecular polymerization. analis.com.myacs.org

One strategy involves reacting this compound with a molecule containing two nucleophilic sites, such as a diamine or a diol. The acyl bromide will react with one nucleophile, and the benzyl bromide with the other, to form a cyclic structure. The efficiency of these macrocyclization reactions can sometimes be improved by using a template ion to pre-organize the linear precursor into a conformation that facilitates ring closure. acs.org The robustness of the bis-alkylation reaction with benzylic bromides, such as that in this compound, suggests some SN1 character, which can contribute to the high efficiency of macrocyclization. nih.gov

Precursors for Specialized Organic Reagents

The reactivity of this compound also allows for its conversion into other valuable reagents for organic synthesis.

Formation of Wittig Reagents and Phosphonium Salts

The Wittig reaction is a cornerstone of alkene synthesis, relying on the reaction of a phosphorus ylide (Wittig reagent) with a carbonyl compound. chemistrysteps.com this compound can be readily converted into a phosphonium salt, a precursor to a Wittig reagent. cymitquimica.comrsc.orgbiomedres.us

The reaction involves the treatment of this compound with a phosphine, typically triphenylphosphine, in an SN2 reaction. rsc.org The resulting phosphonium salt can then be deprotonated with a strong base to generate the corresponding ylide. This ylide, bearing a benzoyl bromide or a derivative thereof, can then be used in Wittig reactions to introduce a substituted benzylidene moiety into a target molecule. This method provides a versatile route to a variety of substituted styrenes and other alkenes. nih.govrsc.org

| Reactants | Product | Reaction Type |

| 4-(Bromomethyl)benzoic acid, Triphenylphosphine | 4-Carboxybenzyltriphenylphosphonium bromide | Phosphonium salt formation |

| [4-(Bromomethyl)benzyl]triphenylphosphonium bromide | Corresponding phosphonium ylide | Ylide formation |

| Phosphonium ylide, Aldehyde/Ketone | Alkene | Wittig Reaction |

Table 1: Synthesis of Wittig Reagents and Subsequent Reactions

Synthesis of Reversible Addition-Fragmentation Chain Transfer (RAFT) Agents

Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures. nih.gov this compound can be utilized as a precursor for the synthesis of RAFT agents.

A common approach involves reacting this compound with a suitable thiocarbonylthio compound. For instance, it can be reacted with a trithiocarbonate salt to introduce the necessary functionality for RAFT polymerization. rsc.orgresearchgate.netrsc.org The resulting molecule can then act as a chain transfer agent, controlling the growth of polymer chains and leading to polymers with low dispersity. This application is particularly significant in materials science for the creation of advanced polymers with tailored properties. researchgate.netsmolecule.com

Synthesis of Ligands and Coordination Compounds

The ability of this compound to introduce specific functionalities makes it a useful precursor in the synthesis of ligands for coordination chemistry. Ligands are molecules that bind to metal ions to form coordination complexes, which have applications in catalysis, materials science, and bioinorganic chemistry.

Ligand Design for Metal Catalysis

The development of efficient and selective catalysts is a cornerstone of modern chemistry. Organic ligands play a crucial role by tuning the electronic and steric properties of a metal center, thereby controlling its catalytic activity and selectivity. The reactive moieties in this compound and its derivatives are frequently exploited to synthesize ligands for various metal-catalyzed transformations.

Research has demonstrated the potential of a molecular chemistry approach to develop efficient heterogeneous catalysts for the electrochemical CO2 reduction reaction (CO2RR). scbt.com In one study, imidazolium (B1220033) ligands were tailor-made to promote the CO2RR at the surface of hybrid organic/inorganic electrode materials composed of silver nanocrystals. scbt.com The synthesis of these disubstituted imidazolium bromide compounds involved reacting a 4-(bromomethyl)benzyl derivative with an N-alkyl-imidazole, showcasing the utility of the bromomethyl group in ligand construction. scbt.com

The benzyl bromide functional group is also integral to the synthesis of ligands for other important catalytic processes, including cross-coupling and oxidation reactions. Iron porphyrin catalysts, for instance, have been shown to effectively cross-couple styrenes and benzyl bromides. echemi.com In other work, chromium complexes have been used as catalysts for the aerobic oxidation of benzyl bromides to their corresponding carbonyl compounds in water. sigmaaldrich.com

Table 1: Examples of Catalyst Systems Utilizing Benzyl Bromide Derivatives

| Catalyst System | Ligand/Precursor | Application | Research Finding | Citation |

|---|---|---|---|---|

| Silver Nanocrystals | Imidazolium ligands from 4-(bromomethyl)benzyl compounds | Electrochemical CO2 Reduction | Ligands tune the electronic structure of the silver surface, enhancing catalytic performance for CO production. | scbt.com |

| Iron Porphyrin | N/A (Direct coupling of benzyl bromides) | Alkene Hydrobenzylation | A single iron catalyst cross-couples styrenes and benzyl bromides via outer-sphere steps, forming challenging quaternary carbons. | echemi.com |

| Chromium(III) | Ligands synthesized in situ with CrCl3·6H2O | Oxidation of Benzyl Bromides | Catalytic amounts of chromium complexes efficiently convert benzyl bromides to benzaldehydes under aerobic, aqueous conditions. | sigmaaldrich.com |

Preparation of Metallogels

Metallogels are a class of soft materials in which metal ions are incorporated into a gel network, often through coordination with organic ligands. chemicalbook.comepa.gov These supramolecular structures are held together by non-covalent interactions and can exhibit stimuli-responsive properties, making them promising for applications in catalysis, sensing, and drug delivery. sigmaaldrich.combeilstein-journals.org The formation of metallogels typically involves the self-assembly of low molecular weight gelators in a solvent, a process that can be triggered by heat or sonication. chemicalbook.com

The synthesis of advanced functional materials such as lanthanide luminescent supramolecular metallogels has been achieved using ligands derived from precursors like methyl 4-(bromomethyl)benzoate. In a notable study, a 2,6-bis(1,2,3-triazol-4-yl)pyridine (BTP) based ligand was synthesized. The process began with the conversion of methyl 4-(bromomethyl)benzoate to the corresponding azide, which was then reacted in a "click" reaction. The resulting ligand was then complexed with a europium(III) salt in methanol. Subsequent addition of a europium(III) acetate salt triggered the formation of a luminescent gel. This demonstrates how the functional handle provided by a 4-bromomethylbenzoyl derivative can be transformed into a sophisticated ligand capable of forming responsive, metal-containing soft materials.

Some metallogel systems are designed to be responsive to specific ions, including bromide. beilstein-journals.org For example, a metallogel composed of metallodendritic rhomboids and a diplatinum(II) acceptor was observed to break down into a solution upon the addition of bromide ions. beilstein-journals.org This highlights the dynamic and tunable nature of the interactions within these materials.

Intermediate in the Synthesis of Agrochemicals and Chemical Probes

The reactivity of this compound and its analogs makes them valuable intermediates in the synthesis of specialized chemicals for agriculture and biomedical research.

Acaricides are pesticides that specifically target mites and ticks. The synthesis of complex active ingredients often relies on versatile chemical building blocks. The structurally similar compound, 4-bromomethylbenzoyl chloride, is a known intermediate in the synthesis of the commercial acaricide fenpyroximate. Fenpyroximate is an insecticide and acaricide used to control mites and other pests on a variety of crops. sigmaaldrich.com The synthesis pathway utilizes 4-bromomethylbenzoyl chloride, which is typically prepared by reacting 4-bromomethylbenzoic acid with thionyl chloride. This underscores the role of the 4-(bromomethyl)benzoyl scaffold in producing vital agrochemicals.

Chemical probes are essential tools for studying biological processes within cells. They are small molecules designed to interact with a specific biological target, such as a protein, often containing reactive groups for covalent linkage and reporter tags for detection.

Application in Functional Materials Chemistry

The field of functional materials chemistry focuses on designing materials with specific, often tunable, properties. This compound and its analogs serve as key reagents for imparting functionality to larger molecular structures, particularly polymers.

Polymer modification is a critical strategy for creating advanced materials with tailored properties. The reactive groups on this compound allow it to be used as an initiator or a functionalizing agent in various polymerization techniques.

A primary application is in the synthesis of functional initiators for controlled radical polymerization methods like Atom Transfer Radical Polymerization (ATRP). In one study, a poly(ε-caprolactone) (PCL) polymer with terminal hydroxyl groups was reacted with 4-bromomethyl benzoyl chloride (a close analog). This reaction converted the PCL into a bifunctional macroinitiator possessing benzyl bromide groups at its ends. This macroinitiator was then used to initiate the ATRP of styrene, resulting in the formation of a well-defined PCL-b-PSt block copolymer.

Similarly, researchers have developed a polymerization of 2-methyl-2-oxazoline (B73545) (MetOx) initiated with an α-tocopherol (vitamin E)-modified 4-(bromomethyl)benzoyl bromide. This approach allows for the creation of polymers with a vitamin at one end and a reactive group at the other, which can be further modified, for instance, with antibiotics to create conjugates with enhanced activity.

The compound has also been used to create functional macromonomers for hydrogels. In this work, 1-adamantanemethanol (B50818) was reacted with p-bromomethylbenzoyl bromide. The resulting product was a key component in the synthesis of well-defined macromonomers that could be used to form hydrogels with tunable properties based on host-guest interactions.

Table 2: Applications in Polymer Modification

| Polymer System | Role of 4-Bromomethylbenzoyl Derivative | Resulting Material | Research Finding | Citation |

|---|---|---|---|---|

| Poly(ε-caprolactone) (PCL) | Functionalizing agent for OH-terminated PCL | Bifunctional ATRP Macroinitiator | Creates a PCL macroinitiator for synthesizing PCL-b-PSt block copolymers. | |

| Poly(2-oxazoline) (POx) | Component of a modified initiator | Vitamin- and Antibiotic-Functionalized Polymer | Initiates polymerization to yield polymers with bioactive molecules at the chain ends. |

Liquid Crystal Synthesis Intermediates

The precise molecular architecture required for liquid crystalline behavior necessitates the use of versatile and reactive building blocks in organic synthesis. Compounds featuring a bromomethyl group attached to a rigid aromatic core are particularly valuable synthons for constructing complex mesogenic molecules. The reactivity of the benzyl bromide moiety allows for its use in a variety of coupling and substitution reactions to link different molecular fragments, leading to the formation of advanced liquid crystal intermediates.

Research into laterally connected liquid crystalline "twins" highlights the strategic importance of bromomethylated aromatic compounds. In one study, various benzyl bromides were synthesized to serve as key intermediates for linking mesogenic units. psu.edu The synthesis typically involves the bromination of a methyl group on a substituted toluene derivative using N-bromosuccinimide (NBS) and a radical initiator like dibenzoyl peroxide under UV irradiation. psu.edu This method provides a direct route to the reactive bromomethyl functionality on a pre-assembled rigid core. psu.edu

For instance, multi-ring aromatic structures, such as substituted terphenyls, are first synthesized and then subjected to bromination to produce the desired bromomethyl intermediates. These intermediates are then coupled with benzyl alcohols via etherification to create larger, laterally-ligated twin mesogens. psu.edu The properties of these resulting materials are highly dependent on the connection topology, with linkages at the periphery of the rigid cores generally leading to materials with higher clearing temperatures and broader smectic C (SC) ranges. psu.edu

Table 1: Synthesis and Properties of Bromomethylated Liquid Crystal Precursors and Resulting Twins

| Compound | Starting Material | Yield (%) | Transition Temperatures (°C) | Citation |

|---|---|---|---|---|

| 2-(Bromomethyl)-4,4''-didecyloxyterphenyl | 4,4''-Didecyloxy-2-methylterphenyl | 77 | C 75 (N 68) I | psu.edu |

| 3-(Bromomethyl)-4,4''-didecyloxyterphenyl | 4,4''-Didecyloxy-3-methylterphenyl | 80 | C 73 I | psu.edu |

| 2-(Bromomethyl)-4,4''''-didecyloxyquaterphenyl | 4,4''''-Didecyloxy-2-methylquaterphenyl | 40 | C 57 (SA 32) I | psu.edu |

| Laterally-Ligated Twin 22* | 2-(Bromomethyl)-4,4''-didecyloxyterphenyl and 4,4''-Didecyloxy-3'-(hydroxymethyl)terphenyl | 65 | C 98 SC 121 SA 194 I | psu.edu |

Another significant application involves the use of bromomethylated benzoate (B1203000) derivatives in the Wittig reaction to produce stilbene-based liquid crystal intermediates. In this approach, a precursor like (4-bromomethyl)methyl benzoate reacts with triphenylphosphine to form a phosphonium salt. researchgate.nettandfonline.com This salt then acts as an active reagent in a two-phase Wittig reaction with an aldehyde, such as 4-nonyloxybenzaldehyde, to yield the target liquid crystal intermediate, methyl {4-[4-(nonyloxy)-styryl]} benzoate (MNSB). researchgate.nettandfonline.com This reaction is highly efficient and demonstrates a preference for the formation of the E-isomer, which is often the desired configuration for liquid crystal applications due to its linear shape. researchgate.nettandfonline.com

The investigation into the reaction kinetics revealed that factors such as agitation speed, temperature, and reactant concentrations significantly influence the rate and conversion, with a pseudo-first-order rate law adequately describing the kinetic behavior. researchgate.nettandfonline.com

Table 2: Wittig Reaction for Liquid Crystal Intermediate Synthesis

| Reactant 1 | Reactant 2 | Key Reagent | Product | Isomer Preference | Citation |

|---|---|---|---|---|---|

| (4-Bromomethyl)methyl benzoate | Triphenylphosphine | - | (4-Methyl)methyl benzoatyltriphenylphosphonium bromide (MBPB) | - | researchgate.nettandfonline.com |

| 4-Nonyloxybenzaldehyde | MBPB | NaOH (in two-phase medium) | Methyl {4-[4-(nonyloxy)-styryl]} benzoate (MNSB) | E-form | researchgate.nettandfonline.com |

These examples underscore the utility of the bromomethyl functional group in arene compounds for the deliberate and controlled synthesis of intermediates for liquid crystal materials. The ability to introduce this reactive group onto various rigid molecular platforms allows for the construction of diverse and complex architectures with tailored mesogenic properties.

Computational and Theoretical Studies of 4 Bromomethyl Benzoyl Bromide and Analogues

Quantum Chemical Characterization of Molecular Structure and Electronic Properties

Quantum chemical methods are instrumental in elucidating the fundamental electronic and structural characteristics of 4-bromomethyl benzoyl bromide and its analogues. These studies provide a foundational understanding of the molecule's behavior.

The first step in the computational analysis of a molecule is typically the optimization of its geometry to find the most stable, lowest-energy conformation. For analogues of this compound, such as 4-(trifluoromethyl)benzylbromide, density functional theory (DFT) calculations are commonly employed. Using a basis set like B3LYP/6-311+G(d,p), the optimized geometry reveals key bond lengths and angles. nih.gov

In a computational study of 4-(trifluoromethyl)benzylbromide, the optimized structure shows a planar benzene (B151609) ring. The C-Br bond of the bromomethyl group and the C-C bonds of the trifluoromethyl group are oriented to minimize steric hindrance. The planarity of the aromatic ring is crucial for its electronic properties, allowing for the delocalization of π-electrons. nih.gov

Table 1: Selected Optimized Geometrical Parameters for a 4-Substituted Benzyl (B1604629) Bromide Analogue (4-(trifluoromethyl)benzylbromide) nih.gov

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-C (ring) | 1.38 - 1.40 |

| C-C (ring-CH2Br) | 1.51 |

| C-H (CH2) | 1.09 |

| C-Br | 1.97 |

| C-C (ring-CF3) | 1.50 |

| C-F | 1.34 |

| ∠(C-C-C) (ring) | 118 - 121 |

| ∠(C-C-Br) | 111.5 |

| ∠(H-C-H) | 108.5 |

Data based on DFT/B3LYP/6-311+G(d,p) calculations for 4-(trifluoromethyl)benzylbromide.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov

For 4-(trifluoromethyl)benzylbromide, the HOMO is primarily localized on the benzene ring, indicating that this is the most probable site for electrophilic attack. The LUMO, on the other hand, is distributed over the bromomethyl group, suggesting that this is the likely site for nucleophilic attack. The HOMO-LUMO energy gap for this analogue has been calculated to be approximately 5.57 eV. nih.gov A smaller gap generally implies higher reactivity.

Table 2: Calculated HOMO-LUMO Energies and Energy Gap for a 4-Substituted Benzyl Bromide Analogue (4-(trifluoromethyl)benzylbromide) nih.gov

| Parameter | Energy (eV) |

| HOMO | -7.01 |

| LUMO | -1.44 |

| Energy Gap (ΔE) | 5.57 |

Data based on DFT/B3LYP/6-311+G(d,p) calculations.